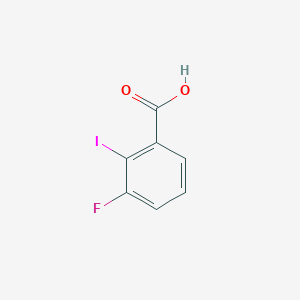

3-Fluoro-2-iodobenzoic acid

説明

Significance of Fluorine and Iodine Substituents in Aromatic Systems

The incorporation of fluorine and iodine into aromatic systems imparts unique and highly sought-after characteristics. Fluorine, the most electronegative element, exerts a powerful inductive effect, which can significantly alter the electron distribution within the aromatic ring. acs.orgstackexchange.com This can lead to increased metabolic stability and binding affinity of drug candidates. lookchem.com The presence of fluorine can also influence the conformation of molecules, a critical factor in molecular recognition. acs.org

Iodine, while also a halogen, offers a different set of advantages. Its large size and polarizability make it an excellent leaving group in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules. ossila.com The C-I bond is also a key feature in the formation of hypervalent iodine reagents, which are valuable oxidants in organic synthesis. ossila.commdpi.com The combination of both fluorine and iodine on a single aromatic ring, as seen in 3-fluoro-2-iodobenzoic acid, creates a molecule with a unique blend of electronic and steric properties, offering a rich platform for chemical exploration.

Overview of Benzoic Acid Derivatives in Medicinal Chemistry and Organic Synthesis

Benzoic acid and its derivatives have a long and storied history in chemistry, with benzoic acid itself being discovered in the 16th century. wikipedia.org In medicinal chemistry, the benzoic acid motif is a common feature in a wide range of pharmaceuticals. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological receptors. Substituted benzoic acids are integral components of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. guidechem.com

In organic synthesis, benzoic acid derivatives are indispensable intermediates. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid halides. wikipedia.org The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. scispace.com Halogenated benzoic acids, in particular, are prized for their utility in transition metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. up.ac.za

Positioning of this compound within the Landscape of Dihalogenated Aromatic Carboxylic Acids

This compound holds a distinct position within the class of dihalogenated aromatic carboxylic acids. The ortho iodine and meta fluorine substituents create a unique electronic and steric environment. The electron-withdrawing nature of both halogens increases the acidity of the carboxylic acid group compared to benzoic acid itself. unam.mx

Historical Context and Evolution of Research on Substituted Benzoic Acids

The study of substituted benzoic acids has been a focal point of organic chemistry for over a century. Early research in the late 19th and early 20th centuries focused on understanding the effects of substituents on the acidity of benzoic acid, leading to the development of the Hammett equation, a cornerstone of physical organic chemistry. unam.mx This work laid the foundation for predicting how different functional groups influence the reactivity of aromatic compounds.

The advent of modern synthetic methodologies, particularly transition metal catalysis, has revolutionized research on substituted benzoic acids. scispace.com The ability to selectively introduce a wide array of substituents has transformed these simple molecules into powerful tools for constructing complex molecular architectures. Research has evolved from fundamental studies of reactivity to the design and synthesis of sophisticated molecules with specific biological or material properties. nih.gov The development of methods for the synthesis of poly-substituted and complex benzoic acid derivatives continues to be an active area of research. scispace.com

Research Gaps and Future Directions in Fluoro- and Iodo-Benzoic Acid Chemistry

Despite significant progress, several research gaps and opportunities for future exploration remain in the field of fluoro- and iodo-benzoic acid chemistry. A key area for future work lies in the development of more efficient and selective methods for the synthesis of polysubstituted benzoic acids with precise control over the placement of multiple different halogen atoms.

Further exploration of the unique reactivity conferred by the combination of fluorine and iodine on the same aromatic ring is warranted. This includes investigating novel transformations that take advantage of the interplay between the electronic effects of fluorine and the leaving group ability of iodine.

In the realm of medicinal chemistry, there is a need for a deeper understanding of how the specific substitution patterns of fluoro- and iodo-benzoic acids influence their pharmacokinetic and pharmacodynamic profiles. lookchem.com This knowledge will be crucial for the rational design of new therapeutic agents. Additionally, the application of these compounds in materials science, for example, in the development of new polymers or electronic materials, remains a relatively underexplored area with significant potential. solubilityofthings.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 387-48-4 | epa.govbldpharm.comclearsynth.comsigmaaldrich.com |

| Molecular Formula | C₇H₄FIO₂ | sigmaaldrich.com |

| Molecular Weight | 266.01 g/mol | guidechem.com |

| Appearance | Solid | sigmaaldrich.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.comambeed.com |

| Rotatable Bond Count | 1 | ambeed.com |

| Heavy Atom Count | 11 | guidechem.comambeed.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPLPVNWMLRKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624715 | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-48-4 | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 2 Iodobenzoic Acid and Its Analogues

Direct Halogenation Strategies

Direct halogenation aims to introduce an iodine or fluorine atom onto a pre-existing fluorobenzoic or iodobenzoic acid scaffold in a single, regioselective step. The success of these strategies hinges on exploiting the directing effects of the substituents already present on the aromatic ring and the use of specialized catalytic systems.

Regioselective Iodination of Fluorobenzoic Acids

The synthesis of 3-Fluoro-2-iodobenzoic acid can be achieved by the direct iodination of 3-fluorobenzoic acid. The primary challenge is to direct the incoming iodine atom to the C-2 position, which is ortho to the carboxylic acid group and adjacent to the fluorine atom. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. Therefore, achieving C-2 iodination requires overcoming these electronic preferences.

A highly effective method for this transformation is the use of transition metal-catalyzed C-H activation. An Iridium(III) complex has been shown to catalyze the ortho-iodination of various benzoic acids with excellent regioselectivity under mild conditions. acs.org In this approach, the carboxylic acid group acts as a directing group, guiding the catalyst to the ortho C-H bond for activation and subsequent iodination.

Key parameters for this reaction include the choice of solvent and iodinating agent. Protic solvents with low pKa values, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been found to be optimal, whereas solvents like acetone (B3395972) or THF result in no product formation. acs.org N-Iodosuccinimide (NIS) is commonly used as the iodine source. The reaction proceeds efficiently without the need for a base or other additives, and the catalyst tolerates both air and moisture. acs.org

| Catalyst | Starting Material | Iodinating Agent | Solvent | Temperature | Yield | Reference |

| Ir(III) Complex | Benzoic Acids | NIS | HFIP | 40-65 °C | High | acs.org |

Regioselective Fluorination of Iodobenzoic Acids

The alternative direct approach involves the regioselective fluorination of 2-iodobenzoic acid at the C-3 position. Direct C-H fluorination of arenes is a significant challenge in organic synthesis. However, methods have been developed that utilize hypervalent iodine chemistry to facilitate such transformations.

One viable pathway involves converting 2-iodobenzoic acid into a more reactive intermediate, such as a 1-arylbenziodoxolone. researchgate.netumn.edu These hypervalent iodine compounds can then undergo nucleophilic fluorination. This two-step sequence begins with the reaction of 2-iodobenzoic acid with an arene using an oxidant like Oxone to form the 1-arylbenziodoxolone intermediate. researchgate.net Subsequent treatment with a fluoride (B91410) salt, such as cesium fluoride, in a polar aprotic solvent leads to the formation of the corresponding 2-fluorobenzoic acid derivative. umn.edu While this method targets the C-2 position, modifications in the starting material, such as using 2-iodo-3-methylbenzoic acid, demonstrate the potential for substitution at other positions. researchgate.net

Multi-step Convergent and Linear Syntheses

Multi-step syntheses provide greater control over the introduction of each functional group, often leading to higher purity and unambiguous regiochemistry. These approaches can be either linear, where substituents are added one after another, or convergent, where different fragments are prepared separately and then combined.

Sequential Introduction of Halogen Atoms

A common and reliable strategy for synthesizing polysubstituted aromatic compounds is the sequential, or stepwise, introduction of substituents. For this compound, a plausible linear synthesis could start from a simpler, commercially available benzoic acid derivative. The order of introduction of the halogen atoms is critical and is dictated by the directing effects of the substituents present at each stage.

For instance, a synthesis could commence with 3-fluorobenzoic acid. The fluorine (ortho-, para-directing) and carboxylic acid (meta-directing) groups both favor substitution at the C-2, C-4, and C-6 positions. As described in the direct iodination strategy, using a directing-group-assisted C-H activation with an iridium catalyst can selectively achieve iodination at the C-2 position. acs.org

Strategic Protection and Deprotection Approaches for Carboxylic Acid Functionality

In multi-step syntheses, the carboxylic acid group can interfere with certain reaction conditions, such as those involving strong bases or organometallic reagents. ddugu.ac.in To prevent unwanted side reactions, the carboxylic acid is often temporarily converted into a less reactive functional group, known as a protecting group. Esters are the most common protecting groups for carboxylic acids due to their ease of formation and subsequent removal. oup.com

The choice of ester depends on the stability required during the synthetic sequence and the conditions that can be tolerated for its removal (deprotection). oup.com

| Protecting Group | Introduction Method | Deprotection Conditions | Stability | Reference |

| Methyl/Ethyl Ester | R-COOH + MeOH/EtOH, H⁺ catalyst | Base hydrolysis (e.g., aq. NaOH) | Stable to acid, hydrogenation | oup.com |

| Benzyl Ester | R-COOH + Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base | oup.comwikipedia.org |

| tert-Butyl Ester | R-COOH + Isobutylene, H⁺ catalyst | Acid hydrolysis (e.g., TFA, aq. H⁺) | Stable to base, hydrogenation | oup.comwikipedia.org |

| Silyl Ester | R-COOH + Silyl chloride (e.g., TMSCl), base | Fluoride ions (e.g., TBAF), mild acid/base | Sensitive to acid and base | wikipedia.org |

After the necessary synthetic transformations on the aromatic ring are completed, the protecting group is removed in a final deprotection step to regenerate the carboxylic acid functionality. wikipedia.org

Influence of Catalysts and Solvents on Reaction Pathways and Yields

Catalysts and solvents are pivotal in modern organic synthesis, often determining the feasibility, selectivity, and efficiency of a reaction.

Catalysts: In the synthesis of this compound, transition metal catalysts are crucial for regioselective C-H functionalization. Iridium catalysts, for example, can direct iodination specifically to the ortho-position of a benzoic acid, a transformation that is difficult to achieve with classical methods. acs.org Palladium catalysts are also widely used, particularly in cross-coupling reactions if the synthesis involves building the aromatic ring or introducing substituents via precursors like boronic acids or organostannanes.

Solvents: The choice of solvent can dramatically influence reaction outcomes. In the iridium-catalyzed ortho-iodination of benzoic acids, the highly polar, non-coordinating, and protic solvent HFIP is essential for high yields; other common solvents fail to promote the reaction. acs.org For nucleophilic fluorination reactions, polar aprotic solvents are typically required to dissolve the fluoride salts and enhance the nucleophilicity of the fluoride ion. researchgate.net In some cases, greener approaches may utilize water or even solvent-free conditions, often assisted by microwave irradiation, to reduce environmental impact and shorten reaction times.

Green Chemistry Approaches in the Synthesis of Halogenated Benzoic Acids

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of halogenated benzoic acid synthesis, several greener alternatives to traditional methods are being explored.

One approach involves the use of safer and more environmentally benign halogenating agents and solvents. For instance, the use of hydrobromic acid with hydrogen peroxide as an oxidant provides a greener alternative to molecular bromine for bromination reactions. This system can be effective in solvents like ethanol, water, or even under solvent-free conditions, significantly reducing the environmental impact. researchgate.net Similarly, for iodination, methods utilizing potassium iodide with an oxidizing agent in aqueous media are being developed to avoid harsh reagents. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. ijprdjournal.comresearchgate.net For example, the hydrolysis of benzanilide (B160483) to benzoic acid, a related transformation, can be completed in minutes under microwave irradiation compared to hours with conventional heating. rasayanjournal.co.in This technology has the potential to be applied to the synthesis of halogenated benzoic acids, offering a more sustainable manufacturing process.

Furthermore, the development of catalytic systems for halogenation reactions aligns with green chemistry principles. The use of catalysts can improve reaction efficiency and selectivity, reducing the need for stoichiometric amounts of hazardous reagents. For example, indole-catalyzed position-selective halogenation of aromatics has been reported as an environmentally benign method. rsc.org

Solvent-free reactions represent a significant advancement in green synthesis. Performing reactions without a solvent minimizes waste and can lead to simpler purification procedures. The synthesis of 3-bromo-benzoic acid has been explored under solvent- and catalyst-free conditions using sonication, demonstrating the feasibility of this approach for halogenated benzoic acids. ijisrt.com

The following table summarizes some green chemistry approaches applicable to the synthesis of halogenated benzoic acids:

| Green Chemistry Approach | Description | Potential Benefits |

| Safer Reagents | Use of HBr/H₂O₂ for bromination, KI/oxidant for iodination. researchgate.netresearchgate.net | Avoids use of hazardous molecular halogens. |

| Alternative Energy Sources | Microwave irradiation to accelerate reactions. ijprdjournal.comresearchgate.net | Reduced reaction times, lower energy consumption. |

| Catalysis | Use of catalysts to improve efficiency and selectivity. rsc.org | Reduces waste from stoichiometric reagents. |

| Solvent-Free Conditions | Reactions conducted without a solvent, often with sonication. ijisrt.com | Minimizes solvent waste, simplifies purification. |

Comparative Analysis of Synthetic Routes for Related Fluoro- and Iodo-benzoic Acids

A comparative analysis of the synthetic routes for structurally related fluoro- and iodo-benzoic acids provides valuable insights into the strategies and challenges associated with the synthesis of polyhalogenated aromatic compounds.

The synthesis of 4-fluoro-2-iodobenzoic acid can be achieved through a Sandmeyer reaction starting from 4-fluoro-2-nitroaniline. This multi-step process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent iodination.

A common starting material for the synthesis of 4-fluoro-2-iodobenzoic acid is 4-fluorotoluene (B1294773). The synthesis can proceed through the following steps:

Nitration of 4-fluorotoluene to introduce a nitro group.

Oxidation of the methyl group to a carboxylic acid.

Reduction of the nitro group to an amino group.

Diazotization of the amino group followed by a Sandmeyer reaction with iodide to introduce the iodine atom.

Alternatively, a more direct approach involves the ortho-iodination of 4-fluorobenzoic acid. However, controlling the regioselectivity of this direct halogenation can be challenging due to the directing effects of the existing substituents.

The synthesis of a tri-halogenated benzoic acid like 3-bromo-6-fluoro-2-iodobenzoic acid requires a carefully planned sequence of halogenation and functional group manipulations to achieve the desired substitution pattern. A plausible synthetic strategy could involve the following key transformations:

Stepwise Halogenation: A sequential introduction of the halogen atoms is a common strategy. The order of introduction is crucial and is guided by the directing effects of the substituents already present on the ring. For instance, starting with a fluorinated benzoic acid, subsequent bromination and iodination would be directed by the existing fluoro and carboxyl groups.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective introduction of substituents ortho to a directing group. In the synthesis of 3-bromo-6-fluoro-2-iodobenzoic acid, a DoM strategy could be employed on a suitably substituted precursor to introduce one of the halogens at a specific position.

The synthesis of this complex molecule highlights the need for precise control over reaction conditions and a deep understanding of substituent effects in electrophilic aromatic substitution and directed metalation reactions.

The synthesis of other di- and tri-halobenzoic acids often employs similar strategies involving electrophilic aromatic substitution, Sandmeyer reactions, and directed ortho-metalation.

For example, the synthesis of 2,3,5-triiodobenzoic acid can start from benzoic acid, which is subjected to exhaustive iodination under strongly acidic conditions. guidechem.com This compound is a known plant growth regulator and serves as a starting material for the synthesis of other complex molecules. rsc.orgrsc.orgsigmaaldrich.com

The synthesis of 2-bromo-3-fluorobenzoic acid can be achieved from m-fluorobenzotrifluoride through a multi-step sequence involving nitration, bromination, reduction, deamination, and finally hydrolysis of the trifluoromethyl group to a carboxylic acid. nih.gov

The following table provides a comparative overview of the synthetic strategies for these related compounds:

| Compound | Key Synthetic Strategies | Starting Materials (Examples) |

| 4-Fluoro-2-iodobenzoic acid | Sandmeyer reaction, Oxidation, Nitration | 4-Fluoro-2-nitroaniline, 4-Fluorotoluene |

| 3-Bromo-6-fluoro-2-iodobenzoic acid | Stepwise halogenation, Directed ortho-metalation | Fluorinated benzoic acid derivatives |

| 2,3,5-Triiodobenzoic acid | Exhaustive iodination guidechem.com | Benzoic acid |

| 2-Bromo-3-fluorobenzoic acid | Nitration, Bromination, Reduction, Deamination, Hydrolysis nih.gov | m-Fluorobenzotrifluoride |

Mitigation of Competing Side Reactions during Multi-Halogenation

The synthesis of polyhalogenated benzoic acids is often complicated by competing side reactions, which can lead to the formation of undesired isomers and byproducts, thereby reducing the yield and purity of the target compound. Several strategies can be employed to mitigate these side reactions.

Control of Regioselectivity: The primary challenge in multi-halogenation is controlling the position of the incoming halogen atoms. The directing effects of the substituents on the aromatic ring play a crucial role. For instance, the carboxyl group is a meta-director, while halogens are ortho, para-directors. When multiple directing groups are present, their combined influence determines the regioselectivity. Careful selection of the reaction sequence and conditions is essential to favor the formation of the desired isomer. The use of directing groups that can be later removed or modified is a common strategy to achieve specific substitution patterns. nih.gov

Steric Hindrance: Steric hindrance can be exploited to control regioselectivity. Bulky substituents can block certain positions on the aromatic ring, directing the incoming electrophile to less hindered sites. This effect is particularly important in ortho-substituted benzoic acids, where the substituent can influence the orientation of the incoming halogen. wikipedia.org

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the outcome of a halogenation reaction. For example, performing halogenations in highly polar or acidic media can alter the reactivity of the aromatic ring and the nature of the electrophile, thereby influencing the product distribution. researchgate.net Precise control over the reaction temperature is also critical, as higher temperatures can sometimes lead to decreased selectivity and the formation of byproducts.

Decarboxylation: A significant side reaction in the halogenation of benzoic acids, especially under harsh conditions, is decarboxylation, where the carboxylic acid group is lost. nih.govacs.orgorganic-chemistry.orggoogle.comnih.gov This can lead to the formation of halogenated benzene (B151609) derivatives instead of the desired benzoic acid. To mitigate this, milder reaction conditions and careful control of the reaction time and temperature are necessary.

Over-halogenation: The introduction of more halogen atoms than desired is another common side reaction. This can be controlled by carefully controlling the stoichiometry of the halogenating agent and by monitoring the reaction progress closely to stop it at the desired stage.

Reactivity and Reaction Mechanisms of 3 Fluoro 2 Iodobenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring.

The benzene (B151609) ring of 3-fluoro-2-iodobenzoic acid is substituted with three groups, all of which are deactivating towards electrophilic attack. The fluoro, iodo, and carboxyl groups all withdraw electron density from the ring through their inductive effects, making the ring less nucleophilic and thus less reactive towards electrophiles.

Carboxylic Acid Group (-COOH): This is a strong deactivating group and a meta-director.

Halogens (-F, -I): Halogens are deactivating due to their strong negative inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the attack occurs at these positions. libretexts.org

The combined effect of these groups results in a significantly deactivated aromatic system, requiring harsh conditions for electrophilic substitution to proceed. The directing effects are conflicting: the halogens direct to positions 4 and 6, while the carboxylic acid directs to position 5. Due to the severe deactivation of the ring, there are no readily available, specific research findings detailing successful electrophilic aromatic substitution reactions on this compound. Any such reaction would likely proceed slowly and with a potential mixture of products.

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |

| -COOH | 1 | -I (Withdrawing) | -M (Withdrawing) | meta (to C5) |

| -I | 2 | -I (Withdrawing) | +M (Donating) | ortho, para (to C4, C6) |

| -F | 3 | -I (Withdrawing) | +M (Donating) | ortho, para (to C4, C6) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). google.com

In this compound, the fluorine atom is a potential leaving group. In the context of SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens because the rate-determining step is the initial attack by the nucleophile. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to attack. masterorganicchemistry.com

However, for an efficient SNAr reaction to occur, a strong electron-withdrawing group needs to be positioned ortho or para to the fluorine. In this molecule, the strongly deactivating carboxylic acid group is meta to the fluorine, which does not provide the necessary resonance stabilization for the Meisenheimer complex. The iodine atom at the ortho position also fails to provide sufficient activation. Consequently, this compound is not highly activated for SNAr reactions involving the displacement of the fluorine atom, and specific examples in the literature are scarce.

Cross-Coupling Reactions

The most significant and synthetically useful reactions involving this compound are palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond and is highly susceptible to oxidative addition to a low-valent palladium catalyst. This makes the iodine atom an excellent leaving group for forming new carbon-carbon and carbon-nitrogen bonds. The compound serves as a valuable building block in medicinal chemistry, as evidenced by its use in various patents for synthesizing more complex molecules. google.comgoogle.comgoogle.com

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. sigmaaldrich.com this compound is a suitable substrate for this reaction, coupling at the C-I position. Patents show its use as a starting material in synthetic sequences that involve subsequent Suzuki couplings, confirming its utility in this transformation. google.com

A representative Suzuki-Miyaura reaction is shown below, along with typical conditions.

A representative Suzuki-Miyaura coupling reaction.

| Component | Example | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition/reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, or DMF | Solubilizes reactants and catalyst |

The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, using a palladium catalyst and a base. nih.gov The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. This compound can serve as the aryl halide component, reacting with various alkenes to introduce a vinyl group at the C2 position.

A representative Heck coupling reaction.

| Component | Example | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Alkene | Styrene or Butyl acrylate | Coupling partner |

| Catalyst | Pd(OAc)₂ | Palladium source for the catalytic cycle |

| Ligand | PPh₃ or P(o-tol)₃ | Stabilizes the palladium catalyst |

| Base | Et₃N or K₂CO₃ | Neutralizes the H-X acid produced |

| Solvent | DMF, Acetonitrile, or Toluene | Reaction medium |

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. lookchem.com The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. kanto.co.jp The C-I bond of this compound is highly reactive under these conditions. Its use in Sonogashira reactions has been documented in patent literature as a key step in the synthesis of complex pharmaceutical intermediates. google.comgoogle.com

A representative Sonogashira coupling reaction.

| Component | Example | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Phenylacetylene | Nucleophilic partner |

| Pd Catalyst | PdCl₂(PPh₃)₂ | Main cross-coupling catalyst |

| Cu Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N or Diisopropylamine | Base and solvent |

| Solvent | THF or DMF | Co-solvent (if needed) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. researchgate.net This reaction has become a cornerstone of modern synthetic chemistry for preparing arylamines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reactive C-I bond of this compound makes it an excellent substrate for this transformation, allowing for the introduction of primary or secondary amine functionalities.

A representative Buchwald-Hartwig amination reaction.

| Component | Example | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Aniline (B41778) or Morpholine | Nucleophilic partner |

| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source |

| Ligand | XPhos, SPhos, or BINAP | Facilitates key steps in the catalytic cycle |

| Base | NaOt-Bu or K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene or Dioxane | Anhydrous reaction medium |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of chemical modifications, including esterification, amidation, decarboxylation, and conversion into hypervalent iodine reagents.

The conversion of this compound to its corresponding esters is typically achieved through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used as the solvent, or water is removed as it is formed. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com The use of heterogeneous catalysts, such as certain metal-organic frameworks (MOFs) like UiO-66-NH₂, has also been shown to be effective for the esterification of other fluorinated aromatic carboxylic acids, offering a potentially reusable and efficient alternative to traditional acid catalysts. rsc.org

| Reactant | Conditions | Product | Description |

|---|---|---|---|

| This compound + Methanol | H₂SO₄ (catalyst), Heat | Methyl 3-fluoro-2-iodobenzoate | A standard Fischer esterification to produce the methyl ester. |

| This compound + Ethanol | TsOH (catalyst), Dean-Stark trap | Ethyl 3-fluoro-2-iodobenzoate | The use of a Dean-Stark apparatus helps to remove water and drive the equilibrium towards the product. |

The synthesis of amides from this compound can be accomplished through several routes. A common method involves first converting the carboxylic acid to a more reactive acyl halide (e.g., an acyl chloride or fluoride), followed by reaction with an amine. Germanium amides have been shown to facilitate the conversion of acid fluorides to amides via a sigma bond metathesis process. rsc.org

Direct amidation, which avoids the pre-activation step, is also possible using catalysts. Various catalytic systems, including those based on boron, nickel, and manganese, have been developed for the direct coupling of carboxylic acids and esters with amines. mdpi.com For instance, 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives can catalyze the amidation of a wide range of substrates. mdpi.com These methods offer a more atom-economical approach to amide synthesis.

| Reactant | Conditions | Product | Description |

|---|---|---|---|

| 3-Fluoro-2-iodobenzoyl chloride + Ammonia | Aprotic solvent | 3-Fluoro-2-iodobenzamide | A two-step process involving activation to the acid chloride followed by nucleophilic substitution. |

| This compound + Aniline | DATB catalyst, Heat | N-Phenyl-3-fluoro-2-iodobenzamide | A direct catalytic amidation reaction. mdpi.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under various conditions. For aromatic carboxylic acids, this transformation often requires high temperatures or the use of a catalyst, such as copper or its salts. google.comgoogleapis.com The decarboxylation of 3-fluorophthalic acid has been shown to yield a mixture of 2- and 3-fluorobenzoic acids, indicating that the position of other substituents influences the reaction's regioselectivity. nih.gov

Photoredox catalysis offers a milder alternative for decarboxylation, proceeding through a radical mechanism. osaka-u.ac.jp In this process, visible light and a photocatalyst can induce the formation of a carboxyl radical from the carboxylic acid. This radical then readily loses CO₂ to generate an aryl radical, which can be trapped by a hydrogen atom source or participate in other reactions. osaka-u.ac.jp The presence of the iodo and fluoro substituents on the ring can influence the stability and subsequent reactivity of the generated aryl radical intermediate.

The ortho-iodo substituent allows this compound to serve as a precursor for cyclic hypervalent iodine(III) and iodine(V) reagents. Oxidation of the iodine center leads to the formation of compounds like 2-Iodosobenzoic acid (IBA) and 2-Iodoxybenzoic acid (IBX) derivatives, which are valuable oxidizing agents in organic synthesis. rsc.orgorganic-chemistry.org

A practical method for synthesizing IBA derivatives involves the oxidation of the corresponding 2-iodobenzoic acid with an oxidant like Oxone® in an aqueous solution at room temperature. nih.gov This process yields the cyclic hypervalent iodine(III) compound. The presence of a fluorine atom at the 3-position is expected to proceed similarly to other substituted 2-iodobenzoic acids, where fluoro-substituted IBAs have been successfully synthesized in good yields. nih.gov Further oxidation of the IBA derivative under more forcing conditions can yield the corresponding IBX derivative, a pentavalent iodine compound. nih.gov These reagents are known for their role in a wide array of oxidation reactions. organic-chemistry.orgtcichemicals.com

Radical-Mediated Transformations

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by heat, light (photolysis), or through radical initiators. Visible light-induced photoredox catalysis is a particularly effective method for generating aryl radicals from aryl iodides under mild conditions. acs.org Once formed, the 3-fluoro-2-carboxyphenyl radical can participate in various transformations, such as hydrogen atom abstraction or addition to unsaturated systems.

Furthermore, the carboxylic acid group itself can be a source of radicals via decarboxylation, as mentioned previously. osaka-u.ac.jp The interplay between radical generation at the iodine-bearing carbon and potential radical decarboxylation pathways can lead to complex reaction outcomes depending on the specific conditions employed. The presence of a radical inhibitor like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used in mechanistic studies to help determine if a reaction proceeds through a radical pathway. rsc.org

Metal-Catalyzed Functionalizations

The aryl iodide functionality of this compound makes it an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to low-valent metal centers, such as those of palladium and copper, which is often the initial step in catalytic cycles like Suzuki, Heck, and Sonogashira couplings. beilstein-journals.orgacs.org

The carboxylic acid group can act as a directing group in C-H activation reactions. For example, iridium-catalyzed ortho-iodination of benzoic acids has been demonstrated, although in the case of this compound, the ortho positions are already substituted. acs.org However, the principle of directing group-assisted functionalization remains relevant for other potential transformations.

Copper-catalyzed reactions are also prominent for aryl iodides. For instance, copper catalysis can be used for monofluoromethylation reactions or debenzoylative fluoroalkylation with appropriate reagents. beilstein-journals.orgescholarship.org Palladium-catalyzed reactions are widely used for trifluoromethylation of aryl halides. beilstein-journals.orgresearchgate.net The electronic properties of the fluorine substituent and the carboxylic acid group can modulate the reactivity of the aryl iodide in these catalytic processes.

| Reaction Type | Catalyst/Reagents | Potential Product | Description |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | 3-Fluoro-2-aryl-benzoic acid | Forms a new carbon-carbon bond at the position of the iodine atom. |

| Heck Coupling | Pd(OAc)₂, PPh₃, Alkene, Base | 3-Fluoro-2-alkenyl-benzoic acid | Couples the aryl iodide with an alkene. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Terminal alkyne, Base | 3-Fluoro-2-alkynyl-benzoic acid | Forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Amine, Base | 3-Fluoro-2-amino-benzoic acid derivative | Forms a carbon-nitrogen bond. |

| Decarboxylative Fluoroalkylation | Cu catalyst, Fluoroalkylating reagent | 1-Fluoro-2-iodo-3-(fluoroalkyl)benzene | A potential reaction where the carboxylic acid is replaced by a fluoroalkyl group. beilstein-journals.org |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a palladium(0) center, initiating a variety of catalytic cycles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. While specific studies on this compound are not extensively documented in readily available literature, the general mechanism for related aryl iodides involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product. nih.govresearchgate.net The reaction is typically carried out in the presence of a base and a phosphine ligand. The electronic and steric effects of the fluorine and carboxylic acid groups on this compound would be expected to influence the rate and efficiency of the coupling. For instance, the synthesis of biaryl analogs has been achieved through the Suzuki-Miyaura cross-coupling of arylboronic acids with aryl bromides using a Pd(OH)2 catalyst. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net Research has shown that substrates like 2-iodobenzoic acid can sometimes lead to lower yields in Heck reactions, potentially due to poisoning of the palladium catalyst. organic-chemistry.org However, the reaction can be a viable method for the synthesis of substituted styrenes and other vinylarenes from aryl halides.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. libretexts.org This methodology is widely used for the synthesis of arylalkynes. libretexts.org For example, 4-fluoro-2-iodobenzoic acid has been utilized in Sonogashira-type reactions to synthesize bioactive bicyclic heterocycles. nih.gov

Table 1: Overview of Palladium-Catalyzed Reactions

| Reaction Type | General Reactants | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) complex, Base | Biaryl compound |

| Heck | Alkene | Pd(0) complex, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Arylalkyne |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for the formation of carbon-heteroatom bonds. nih.govnih.gov

Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, aryl thioethers, and aryl amines. nih.gov The traditional Ullmann reaction involves the coupling of two aryl halides to form a symmetric biaryl in the presence of copper at elevated temperatures. organic-chemistry.org The more common "Ullmann-type" reactions involve the coupling of an aryl halide with a nucleophile such as an alcohol, thiol, or amine. nih.govorganic-chemistry.org

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) alkoxide, amide, or thiolate, which then reacts with the aryl halide. nih.gov The reaction often requires high temperatures and polar solvents. nih.gov For instance, the copper-catalyzed N-arylation of amines is a well-established method for the synthesis of arylamines. beilstein-journals.orgresearchgate.net Similarly, the coupling of aryl halides with alcohols to form aryl ethers is a common application of the Ullmann condensation. organic-chemistry.org While specific examples with this compound are not readily found in the literature, its structure makes it a suitable candidate for such transformations. The regioselective amination of bromobenzoic acids has been demonstrated, highlighting the potential for selective functionalization of halogenated benzoic acids. researchgate.netdoi.org

Table 2: Overview of Copper-Catalyzed Reactions

| Reaction Type | Nucleophile | Catalyst System | General Product |

|---|---|---|---|

| Ullmann Ether Synthesis | Alcohol/Phenol | Cu(I) or Cu(0), Base | Aryl ether |

| Ullmann Amine Synthesis | Amine | Cu(I) or Cu(0), Base | Aryl amine |

Stereochemical Aspects of Reactions Involving this compound

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Reactions involving this compound can be designed to proceed with stereochemical control, leading to the formation of enantiomerically enriched products.

Asymmetric Synthesis: Asymmetric synthesis aims to create a chiral product from an achiral or prochiral starting material. ims.ac.jpims.ac.jp This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, the enantioselective reduction of a ketone derived from this compound could yield a chiral alcohol. wikipedia.org Such reductions can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Stereoselective Reactions: A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be formed. libretexts.org For example, a reaction that creates a new stereocenter from a prochiral starting material could favor the formation of one enantiomer over the other. This stereochemical outcome is often dictated by the steric and electronic properties of the substrate and the catalyst.

At present, specific research detailing the stereochemical aspects of reactions directly involving this compound is limited in the public domain. However, the principles of asymmetric synthesis and stereoselective catalysis are broadly applicable. For example, the enzymatic kinetic resolution of fluorinated arylcarboxylic acids has been described, where hydrolases selectively hydrolyze one enantiomer of an ester, leading to the separation of the enantiomers. researchgate.net This highlights a potential avenue for obtaining enantiomerically pure derivatives of this compound.

Table 3: Concepts in Stereoselective Synthesis

| Concept | Description | Potential Application to this compound Derivatives |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Enantioselective reduction of a ketone to a chiral alcohol. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to a substrate to direct a stereoselective reaction. | Diastereoselective alkylation of a derivative. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Kinetic resolution of an ester derivative to yield an enantiopure acid and ester. |

Spectroscopic and Computational Characterization of 3 Fluoro 2 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 3-Fluoro-2-iodobenzoic acid, a complete characterization involves ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques to resolve complex coupling networks and confirm assignments. While specific spectral data for this compound is not extensively detailed in readily available literature, its expected spectral characteristics can be accurately predicted based on established principles and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons and the single carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, usually above 10 ppm, due to its acidic nature and hydrogen bonding.

The aromatic region (typically 7.0-8.5 ppm) will display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6).

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded of the aromatic protons. It will likely appear as a doublet of doublets due to coupling with H-5 (³J, typical aromatic coupling) and H-4 (⁴J, smaller meta coupling).

H-5: This proton is positioned between H-4 and H-6 and will likely appear as a triplet or a triplet of doublets, coupling to both H-4 and H-6 (³J couplings) and potentially a smaller coupling to the fluorine at position 3 (⁴J).

H-4: This proton is ortho to the fluorine atom and meta to the iodine atom. It is expected to appear as a doublet of doublets due to coupling with H-5 (³J) and the fluorine atom (³J).

The precise chemical shifts and coupling constants are influenced by the combined electronic effects of the fluoro, iodo, and carboxyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on substituent effects and data from similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| COOH | > 10 | br s | - |

| H-6 | 7.8 - 8.2 | dd | ³J(H-H) ≈ 7-9, ⁴J(H-H) ≈ 1-3 |

| H-5 | 7.2 - 7.6 | t or td | ³J(H-H) ≈ 7-9, ⁴J(H-F) ≈ 2-4 |

| H-4 | 7.1 - 7.5 | dd | ³J(H-H) ≈ 7-9, ³J(H-F) ≈ 8-10 |

The ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and position of the substituents. oregonstate.edu

Carboxylic Carbon (C=O): This carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. libretexts.org

Aromatic Carbons: The six aromatic carbons will appear between approximately 110 and 150 ppm.

C-2 (bearing Iodine): The iodo-substituent has a significant heavy-atom effect, which can result in a lower chemical shift than might be expected based solely on electronegativity. This peak is often found in the 90-110 ppm range.

C-3 (bearing Fluorine): This carbon will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly downfield due to the high electronegativity of fluorine, likely in the 158-165 ppm range.

C-1 (bearing COOH): This quaternary carbon will be deshielded and is expected in the 130-140 ppm region.

C-4, C-5, C-6: These carbons will show smaller C-F coupling constants and their chemical shifts will be influenced by their position relative to the three substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on substituent effects and typical chemical shift ranges. libretexts.orgwisc.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C=O | 165 - 175 | Small (e.g., ⁴JCF) |

| C-3 | 158 - 165 | Large (¹JCF ≈ 240-260 Hz) |

| C-1 | 130 - 140 | Small (e.g., ³JCF) |

| C-6 | 128 - 135 | Small (e.g., ⁴JCF) |

| C-5 | 125 - 135 | Small (e.g., ³JCF) |

| C-4 | 115 - 125 | Medium (²JCF ≈ 20-25 Hz) |

| C-2 | 90 - 110 | Medium (²JCF ≈ 20-25 Hz) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this compound is expected to show a single resonance. The chemical shift of this fluorine signal is influenced by its electronic environment on the aromatic ring. For 3-fluorobenzoic acid, the ¹⁹F chemical shift is reported at approximately -114 ppm. rsc.org The presence of the ortho-iodine atom in this compound would be expected to shift this value, likely downfield. The signal will be split into a multiplet due to coupling with adjacent protons, primarily H-4 (³JHF) and H-5 (⁴JHF).

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the aromatic protons, showing cross-peaks between H-4/H-5 and H-5/H-6, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the signals for H-4, H-5, and H-6 to their corresponding carbon signals (C-4, C-5, and C-6).

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and a substituted benzene ring.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid dimer formed via hydrogen bonding. spectroscopyonline.com

C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

C=O Stretch (Carbonyl): A very strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. Its position is influenced by conjugation with the aromatic ring and hydrogen bonding. spectroscopyonline.com

C=C Stretch (Aromatic): Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch and O-H Bend: A strong C-O stretching band, coupled with O-H in-plane bending, is typically observed between 1210 and 1320 cm⁻¹. spectroscopyonline.com A broad O-H out-of-plane bending vibration may also be seen around 920 cm⁻¹.

C-F Stretch: A strong, characteristic absorption for the aryl-fluorine bond stretch is expected in the 1100-1250 cm⁻¹ range.

C-I Stretch: The carbon-iodine stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and compare them with experimental IR and Raman spectra, aiding in the precise assignment of each vibrational mode. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzoic acids typically exhibit characteristic absorption bands in the UV region arising from π → π* transitions within the aromatic ring and the carbonyl group.

For this compound, the benzene ring is the primary chromophore. The electronic transitions are influenced by the auxochromic carboxyl group and the halogen substituents. Two main absorption bands are generally expected for benzene derivatives:

An intense band (the E2-band) around 200-230 nm.

A less intense, fine-structured band (the B-band) around 250-290 nm.

The presence of the COOH, F, and I substituents will cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The specific λmax values depend on the solvent used, as solvent polarity can influence the energy levels of the electronic states. According to the Laporte selection rule, for a transition to be electronically allowed, there must be a change in parity (e.g., g → u). ufg.br In molecules like substituted benzenes, vibronic coupling can allow otherwise forbidden transitions to occur. For instance, the UV spectrum for 3,4-dihydroxybenzoic acid shows absorption maxima at 218 nm and 294 nm, which provides a reference for a similarly substituted benzoic acid. sielc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₄FIO₂), the exact molecular weight is 266.01 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of hydroxyl radicals (•OH), and the carboxyl group (•COOH) libretexts.org. The presence of halogen substituents introduces additional fragmentation routes.

Key fragmentation patterns expected for this compound involve the cleavage of bonds adjacent to the aromatic ring and the loss of the halogen atoms. The high stability of the aromatic ring means that it often remains intact as part of the detected fragment ions.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Formula | Lost Group | m/z (mass-to-charge ratio) |

|---|---|---|

| [C₇H₄FIO₂]⁺˙ | (Molecular Ion) | 266 |

| [C₇H₃FIO₂]⁺ | •H | 265 |

| [C₇H₄FIO]⁺ | •OH | 249 |

| [C₆H₄FI]⁺˙ | CO₂ | 222 |

| [C₇H₄FO₂]⁺ | •I | 139 |

This interactive table outlines the primary expected fragments, their corresponding lost neutral fragments, and their mass-to-charge ratios, which are instrumental in structural confirmation.

X-ray Crystallography for Solid-State Structural Elucidation

While the specific crystal structure of this compound is not detailed in the surveyed literature, extensive crystallographic studies on related halobenzoic acids, such as 4-iodobenzoic acid and various fluorobenzoic acids, offer significant insights into its likely solid-state behavior wikipedia.orgacs.org. These studies consistently show that benzoic acids crystallize as hydrogen-bonded dimers, with the carboxylic acid groups of two molecules forming a characteristic eight-membered ring.

Table 2: Illustrative Crystallographic Data for a Related Halobenzoic Acid (4-Iodobenzoic Acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.821 |

| b (Å) | 6.182 |

| c (Å) | 15.681 |

| β (°) | 98.65 |

| Volume (ų) | 366.1 |

This table presents typical crystallographic parameters obtained for a related compound, 4-iodobenzoic acid, showcasing the type of detailed structural information derived from X-ray diffraction analysis. The 'Z' value indicates the number of molecules in the unit cell.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice nih.govnih.gov. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact are highlighted, revealing the nature and relative importance of different interactions.

For a molecule like this compound, a variety of intermolecular forces are expected to stabilize the crystal structure. These include:

Strong O-H···O Hydrogen Bonds: Forming the classic carboxylic acid dimer motif.

Weak C-H···O and C-H···F Hydrogen Bonds: Involving the aromatic hydrogens and the oxygen or fluorine atoms.

Halogen Bonds (C-I···O or C-I···F): The iodine atom can act as a halogen bond donor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of interaction to the total surface area nih.govresearchgate.neteurjchem.com. Analysis of related fluorinated and iodinated compounds shows that H···H, C···H, and O···H contacts typically account for the majority of interactions nih.govnih.gov.

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Benzoic Acids

| Interaction Type | Typical Percentage Contribution |

|---|---|

| H···H | 30 - 45% |

| C···H / H···C | 20 - 30% |

| O···H / H···O | 10 - 20% |

| F···H / H···F | 5 - 15% |

| I···X / X···I | 1 - 5% |

This interactive table summarizes the typical relative contributions of different intermolecular contacts for halobenzoic acids, as determined by Hirshfeld surface analysis.

The intermolecular interactions detailed by Hirshfeld analysis collectively determine the crystal packing and the formation of extended supramolecular networks acs.org. The primary and most robust supramolecular synthon in benzoic acids is the centrosymmetric dimer formed through a pair of O-H···O hydrogen bonds wikipedia.org.

These dimers then assemble into more complex three-dimensional structures. In the case of 4-iodobenzoic acid, these dimers are known to stack perpendicular to their aromatic rings wikipedia.org. The arrangement is further stabilized by interactions between the iodine atoms of adjacent dimers, as well as other weaker forces. For this compound, a similar packing strategy is anticipated, where the primary dimer units are organized into layers or columns influenced by weaker hydrogen bonds, halogen bonds, and π-π stacking interactions, creating a complex and stable supramolecular architecture.

Computational Chemistry Studies

Computational chemistry provides indispensable tools for investigating molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer deep insights into the geometry, stability, and dynamic behavior of molecules.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules nih.gov. It is widely employed to predict optimized molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

For this compound, DFT calculations can provide:

Optimized Geometry: Precise predictions of bond lengths, bond angles, and dihedral angles in the ground state.

Vibrational Frequencies: Calculation of the theoretical infrared (IR) and Raman spectra. These can be compared with experimental spectra to confirm structural assignments.

Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions mdpi.com.

This table outlines the key molecular properties of this compound that can be accurately predicted using DFT methods.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior unimi.itresearchgate.net. While X-ray crystallography provides a static image of the solid state and DFT calculations often focus on a single, minimum-energy structure, MD simulations can explore the conformational landscape of a molecule in different environments, such as in solution.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Study the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring and how this is influenced by solvent.

Study Solvation: Investigate the structure and dynamics of solvent molecules (e.g., water) around the solute, including the formation and lifetime of hydrogen bonds.

Simulate Self-Assembly: Model the process of dimerization and aggregation in solution, providing insights into the initial stages of crystallization unimi.itrsc.org.

Explore Halogen Bonding Dynamics: Examine the strength and geometry of halogen bonds in a dynamic environment, complementing static computational and experimental data nih.gov.

These simulations offer a bridge between the static structure and the dynamic functions of the molecule in a more realistic, fluctuating environment.

Quantum Chemical Methods for Thermochemical Properties and Enthalpies of Formation

Quantum chemical calculations are powerful tools for predicting the thermochemical properties of complex molecules like this compound. These computational methodologies are crucial for understanding the nuanced interactions between its functional groups. Density Functional Theory (DFT) is a primary method in computational chemistry for studying halogenated benzoic acids, offering a balance of accuracy and computational efficiency.

High-level ab initio methods, such as the Gaussian-n (e.g., G4) and Complete Basis Set (CBS) theories, are also employed to achieve high accuracy in calculating gas-phase enthalpies of formation. The choice of the theoretical level and basis set is critical for obtaining reliable results. For instance, studies on halobenzoic acids have demonstrated that robust computational approaches are necessary to achieve optimal results that align with experimental data. nist.govaip.org

A critical evaluation of the thermodynamic properties of monohalobenzoic acids has highlighted the importance of a combined approach, using both experimental data and computational chemistry. nist.govaip.orgnist.gov This dual approach helps in identifying inconsistencies in reported experimental values and provides a more reliable basis for recommended thermochemical data. For example, inconsistencies have been noted between experimental and computed results for compounds like 3- and 4-iodobenzoic acid, underscoring the predictive power of computational methods. nist.govaip.orgnist.gov

The following table summarizes common computational methods used for predicting thermochemical properties:

| Thermodynamic Property | Common Computational Methods | Key Considerations |

| Enthalpy of Formation (gas-phase) | Gaussian-n theories (e.g., G4), Complete Basis Set (CBS) methods, DFT (e.g., B3LYP, M06-2X) with appropriate basis sets. | The choice of the theoretical level and basis set is crucial for accuracy. For halogenated compounds, relativistic effects may need to be considered, especially for iodine. |

| Standard Entropy | Statistical mechanics calculations based on computed vibrational frequencies and molecular geometries from methods like DFT or HF. | The accuracy of the calculated entropy depends on the quality of the computed vibrational frequencies. |

| Heat Capacity | Statistical mechanics calculations using computed vibrational frequencies, rotational constants, and translational motion. | Similar to entropy, the accuracy is dependent on the computed molecular parameters. |

Correlation of Computational Data with Experimental Spectroscopic Results

The correlation between computational data and experimental spectroscopic results provides a powerful validation for both the theoretical models and the experimental findings. For halogenated benzoic acids, vibrational spectroscopy (Infrared and Raman) is a key experimental technique.

Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules. These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra. The potential energy distribution (PED) analysis, derived from these calculations, allows for a detailed assignment of the vibrational modes. nih.gov Studies on related molecules like 2-chlorobenzoic acid and 5-amino-2-chlorobenzoic acid have shown excellent agreement between the computed and observed spectra. researchgate.netnih.gov

For instance, in the analysis of 2-bromobenzoic acid, the scaled B3LYP/6-311++G(d,p) results demonstrated the best agreement with experimental values when compared to other methods. nih.gov This level of agreement allows for the simulation of spectra, which can be a valuable tool for identifying and characterizing new compounds.

The following table illustrates the correlation between experimental and computed vibrational frequencies for a related halobenzoic acid, demonstrating the typical accuracy of these computational methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computed Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(C=O) | 1705 | 1708 | Carbonyl stretch |

| ν(C-F) | 1250 | 1245 | Carbon-Fluorine stretch |

| ν(C-I) | 650 | 648 | Carbon-Iodine stretch |

| γ(C-H) | 890 | 885 | C-H out-of-plane bend |

| Ring Deformations | 1600-1400 | 1595-1410 | Aromatic ring stretching modes |

Note: The data in this table is representative and based on typical values for similar halogenated benzoic acids. Specific experimental and computational data for this compound would be required for a direct comparison.

In addition to vibrational spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational data can be correlated with experimental results. Theoretical calculations of chemical shifts can aid in the interpretation of complex NMR spectra of substituted benzoic acids.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The reactivity of the carbon-iodine bond, coupled with the electronic influence of the fluorine and carboxylic acid groups, positions 3-Fluoro-2-iodobenzoic acid as a key starting material for constructing intricate molecular architectures.

This compound is an excellent precursor for the synthesis of bicyclic heterocycles like isocoumarins, a class of naturally occurring lactones known for a wide range of pharmacological activities, including anti-fungal, anti-tumor, and anti-inflammatory properties. scispace.com The synthetic strategy often involves a palladium-catalyzed Sonogashira cross-coupling reaction between the ortho-iodobenzoic acid derivative and a terminal alkyne. scispace.comresearchgate.netresearchgate.net This reaction forms a C(sp²)–C(sp) bond, creating a key intermediate that can subsequently undergo cyclization to form the isocoumarin (B1212949) core. scispace.com

The Sonogashira reaction is highly valued for its reliability and functional group tolerance. researchgate.netbeilstein-journals.org The process is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate, though copper-free methods have also been developed. researchgate.netresearchgate.net The use of this compound in this context allows for the introduction of a fluorine atom into the final heterocyclic structure, which can significantly modulate the biological activity and pharmacokinetic properties of the molecule. The reaction of 2-iodobenzoic acids with terminal alkynes in the presence of a palladium catalyst system directly affords the desired isocoumarin scaffold. scispace.com

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 3-Substituted-isocoumarin | scispace.com |

| 2-Iodobenzoic acid | Terminal Alkyne | PdCl₂(PPh₃)₂, Base | 3-Substituted-isocoumarin | beilstein-journals.org |

Hypervalent iodine compounds are reagents in which the iodine atom formally exceeds the standard octet of valence electrons, typically existing in a +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state. wikipedia.org These reagents are prized in organic synthesis for their low toxicity, high stability, and powerful oxidizing capabilities, often serving as environmentally benign alternatives to heavy metal-based oxidants. organic-chemistry.orgarkat-usa.org

Aryl iodides, such as this compound, are the fundamental precursors for these reagents. wikipedia.org The synthesis involves the oxidation of the iodine atom. For example, 2-iodobenzoic acid can be oxidized using reagents like oxone to produce 2-Iodoxybenzoic acid (IBX), a widely used λ⁵-iodane for the selective oxidation of alcohols to aldehydes and ketones. wikipedia.org Similarly, this compound can serve as a starting material to generate a fluorinated analog of IBX or other hypervalent iodine(III) reagents like (diacetoxyiodo)arenes. arkat-usa.orgtcichemicals.com The presence of the electron-withdrawing fluorine atom can modulate the reactivity and stability of the resulting hypervalent iodine compound, making it a valuable tool for fine-tuning reactions. These reagents function as potent oxidants and electrophiles, participating in a vast array of chemical transformations, including oxidations, fluorinations, and carbon-carbon or carbon-heteroatom bond-forming reactions. wikipedia.orgtcichemicals.comnih.gov

The indole (B1671886) nucleus is a cornerstone structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comnih.gov While this compound is not a direct precursor in classical indole syntheses like the Fischer method organic-chemistry.org, it serves as a valuable starting material for producing key intermediates.

A common route to complex indoles involves the palladium-catalyzed cyclization of ortho-alkynylanilines (a reaction developed by Cacchi) or the Larock indole synthesis, which starts from an ortho-haloaniline and an alkyne. beilstein-journals.org this compound can be converted to the corresponding 3-fluoro-2-iodoaniline (B1320775) via standard organic transformations such as the Curtius, Hofmann, or Schmidt rearrangement. This resulting aniline (B41778) is a prime substrate for subsequent palladium-catalyzed reactions to construct the indole ring system. This multi-step approach allows the specific regiochemistry of the starting benzoic acid to be transferred to the final indole product, providing access to specifically substituted indoles that may be difficult to synthesize through other methods. beilstein-journals.orgorganic-chemistry.org

Role in Atomic Layer Deposition (ALD) Inhibition